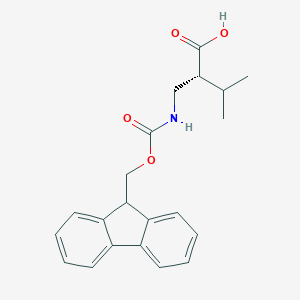

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

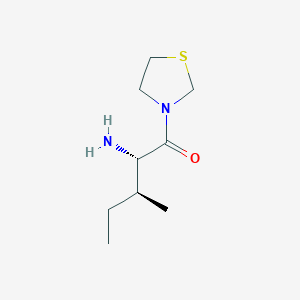

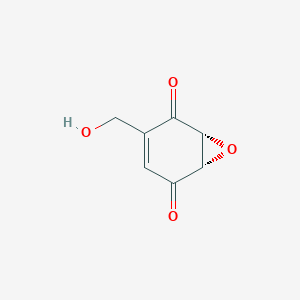

The compound is a derivative of beta-amino acids, which are important building blocks in the synthesis of various biologically active molecules. The structure of the compound suggests that it is a protected amino acid, likely used in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group for amines in peptide synthesis.

Synthesis Analysis

The synthesis of related beta-amino acids has been reported using enantioselective methods. For instance, the preparation of (R)- and (S)-3-aminobutanoic acids was achieved through diastereomer separation, followed by cyclization and alkylation to yield the desired amino acids . Another approach for synthesizing (R)- and (S)-4-amino-3-methylbutanoic acids involved enantioselective hydrolysis using pig liver esterase, followed by conversion of the ester group to an amine . These methods highlight the importance of chiral synthesis techniques in obtaining enantiomerically pure beta-amino acids.

Molecular Structure Analysis

The molecular structure of beta-amino acids, including the compound , is characterized by the presence of an amino group on the beta carbon relative to the carboxylic acid group. This structural feature imparts different chemical and physical properties compared to alpha-amino acids. The X-ray structure determination of a related amino acid, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, provides insights into the stereochemistry and conformation of such compounds .

Chemical Reactions Analysis

Beta-amino acids, including the compound , can undergo various chemical reactions typical of amino acids. These include amide bond formation, which is fundamental in peptide synthesis, and reactions involving the side chain, depending on its functional groups. The protecting groups, such as the Fmoc group in the compound, are designed to be stable under certain conditions and removable under others, facilitating the stepwise construction of peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino acids are influenced by their molecular structure. The presence of the Fmoc group in the compound makes it non-polar and increases its molecular weight, which affects its solubility and reactivity. The stereochemistry of the amino acid is crucial for its biological activity and interaction with enzymes, as seen in the synthesis of enantiomerically pure compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Adda : This compound was used in the synthesis of Adda, a unique C20 amino acid in cyanobacterial hepatotoxins. The synthesis involved oxidizing and linking various intermediates to produce Adda, demonstrating its utility in complex organic syntheses (Namikoshi et al., 1989).

- Chiroptical Properties and NMR Studies : Research has been conducted on the chiroptical properties and conformational equilibria of related 2-methyl substituted carboxylic acids, including their interactions with optically active shift reagents in NMR studies (Korver & Gorkom, 1974).

- Enzymatic Synthesis : (R)- and (S)-4-Amino-3-methylbutanoic acids have been synthesized via enzymatic processes, showcasing the potential of biocatalysis in producing complex molecules (Andruszkiewicz et al., 1990).

Applications in Biochemistry and Pharmacology

- Renin Inhibitors Development : This compound was an intermediate in the synthesis of renin inhibitory peptides, specifically designed to mimic the transition state of enzyme-catalyzed hydrolysis. This highlights its role in drug discovery and development (Thaisrivongs et al., 1987).

- Ehrlich Degradation in Fermented Foods : Its related compounds have been studied in the context of the Ehrlich pathway in fermented foods, illustrating its significance in food chemistry and microbiology (Matheis et al., 2016).

Analytical and Synthetic Applications

- Synthesis of β-Amino Acids : It has been used in the Arndt-Eistert synthesis to produce enantiomerically pure N-Fmoc-protected β-amino acids, demonstrating its role in the preparation of amino acid derivatives (Ellmerer-Müller et al., 1998).

- Solid-Phase Synthesis Applications : The compound's derivatives have been employed as linkers in solid-phase synthesis, a technique crucial in peptide and organic synthesis (Bleicher et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

Propiedades

IUPAC Name |

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)18(20(23)24)11-22-21(25)26-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHQNPPGMKCPTP-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471539 |

Source

|

| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid | |

CAS RN |

501331-02-8 |

Source

|

| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)

![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)